N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
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Overview
Description
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated piperazine rings.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide: Another piperazine derivative with potential anti-cancer properties.
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A compound with similar anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific structural features and its ability to modulate multiple biological pathways, making it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a compound that has garnered attention in the scientific community due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzymes and receptors. Research indicates that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects. Additionally, it has been studied for its role as an enzyme inhibitor, particularly in the context of cancer treatment where it may interfere with pathways involved in tumor growth and metastasis.
1. Anti-inflammatory Effects
This compound has shown significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
2. Anticonvulsant Activity
A study evaluating various derivatives of this compound revealed its anticonvulsant activity in animal models. Specifically, certain analogs demonstrated protection against maximal electroshock (MES) seizures at doses ranging from 100 mg/kg to 300 mg/kg. The efficacy was closely linked to the substituents on the anilide moiety, with some derivatives showing delayed yet prolonged anticonvulsant effects .
3. Antimicrobial Properties
Research has also explored the antimicrobial activity of related compounds, indicating that derivatives may possess significant inhibitory effects against various pathogens. For instance, studies on pyrazole derivatives have shown promising results in inhibiting bacterial growth, which may extend to compounds like this compound due to structural similarities .
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Activity
In a study involving twenty-two new derivatives based on this compound, several compounds were synthesized and evaluated for their anticonvulsant activity. The results indicated that compounds with specific substitutions exhibited notable efficacy in preventing seizures in animal models . For example, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide showed effective protection in MES tests at a dose of 100 mg/kg.
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11(17)14-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEVFGOUSCYAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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